N-(Phenylalanyl)histamine
Description
N-(Phenylalanyl)histamine is a synthetic conjugate of histamine and phenylalanine, likely formed via an amide bond between the carboxyl group of phenylalanine and the amino group of histamine. Histamine, a biogenic amine derived from the decarboxylation of histidine, plays critical roles in immune responses, neurotransmission, and gastric acid secretion . Phenylalanine, an essential aromatic amino acid, contributes to the structural and functional diversity of peptides.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C14H18N4O/c15-13(8-11-4-2-1-3-5-11)14(19)17-7-6-12-9-16-10-18-12/h1-5,9-10,13H,6-8,15H2,(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI Key |
AZFVDRVLEHZFNZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CN=CN2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC2=CN=CN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Enzymes/Receptors | Biological Role |
|---|---|---|---|
| N-(Phenylalanyl)histamine | Histamine + phenylalanine | Likely HNMT/DAO | Hypothetical immune/neuro modulator |
| N-Methylhistamine | Methylated histamine | HNMT, H1–H4 receptors | Histamine metabolite |
| Tyramine | Phenolic amine | MAO | Vasoconstrictor, food-borne amine |
| β-Phenylalanyl–CoA | β-phenylalanine + CoA | β-phenylalanyl–CoA transferase | Taxol biosynthesis intermediate |
Table 2: Metabolic Pathways
| Compound | Primary Metabolic Enzyme | Associated Disorders |
|---|---|---|
| Histamine | DAO, HNMT | Histamine intolerance |
| Tyramine | MAO | Hypertensive crisis |
| This compound | Unknown (likely DAO/HNMT) | Potential drug interactions |
Research Findings and Gaps
- Enzyme Specificity: β-Phenylalanyl–CoA transferases discriminate between β-aminoacyl-CoA substrates, suggesting that this compound’s activity may depend on similar stereochemical recognition .
- Receptor Dynamics : Antihistamines like phenyltoloxamine highlight the importance of aromatic groups in H1 receptor antagonism, which could inform design principles for histamine derivatives .
- Metabolic Competition : Concurrent intake of histamine and phenethylamine-rich foods may overwhelm DAO/MAO pathways, worsening intolerance symptoms .
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